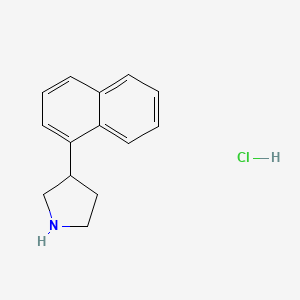

3-Naphthalen-1-ylpyrrolidine;hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-naphthalen-1-ylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12;/h1-7,12,15H,8-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFANVOLPPOIQBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC3=CC=CC=C32.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Pyrrolidine Chemistry in Research

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a fundamental structural motif in organic chemistry and biochemistry. nih.govfrontiersin.org Its historical significance is rooted in its presence in a wide array of natural products, which have been a source of chemical investigation for centuries.

The pyrrolidine fragment is a core component of essential amino acids like proline and hydroxyproline, making it integral to the structure of peptides and proteins. nih.gov It is also found in numerous alkaloids, such as nicotine (B1678760) from the tobacco plant and hygrine (B30402) from coca leaves, compounds that were among the earliest natural products to be isolated and studied. nih.gov The initial discovery and structural elucidation of these natural products spurred the development of pyrrolidine chemistry.

Early research focused on degradative studies of these alkaloids to understand the basic pyrrolidine structure. As synthetic organic chemistry advanced, so did the methods to construct this heterocyclic system. One of the classical and most enduring methods for preparing pyrrolidine derivatives is the 1,3-dipolar cycloaddition reaction, which involves an azomethine ylide and a dipolarophile. nih.gov This method, along with others such as intramolecular cyclizations and the functionalization of proline, has been refined over decades to allow for high regio- and stereoselectivity. nih.gov

The evolution of pyrrolidine chemistry has been driven by its utility in drug discovery. The non-planar, puckered nature of the saturated pyrrolidine ring allows for the creation of molecules with well-defined three-dimensional shapes, a critical feature for selective interaction with biological targets like enzymes and receptors. nih.govresearchgate.net This has led to the pyrrolidine nucleus being one of the most common five-membered nitrogen heterocycles found in drugs approved by the United States Food and Drug Administration (FDA). nih.govfrontiersin.orgnih.gov

Significance of the 3 Naphthalen 1 Ylpyrrolidine Moiety As a Privileged Scaffold in Chemical Biology and Organic Synthesis

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of providing ligands for diverse biological targets. pageplace.denih.gov The 3-Naphthalen-1-ylpyrrolidine moiety is considered such a scaffold because it combines two well-established privileged structures: the pyrrolidine (B122466) ring and the naphthalene (B1677914) system.

The pyrrolidine ring's privileged nature stems from several key attributes. Its sp³-hybridized carbon atoms provide a three-dimensional geometry that allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.net The presence of stereocenters, particularly at the C-3 position, allows for the synthesis of distinct stereoisomers, which can exhibit profoundly different biological profiles due to specific interactions with chiral protein targets. nih.gov

The naphthalene moiety, a bicyclic aromatic hydrocarbon, is also a common feature in many approved drugs and bioactive compounds, contributing to a range of therapeutic activities including antimicrobial, anti-inflammatory, and anticancer effects. ekb.egresearchgate.net Its large, planar, and lipophilic surface can engage in significant van der Waals and π-stacking interactions within protein binding pockets. The fusion of these two scaffolds, with the naphthalene group attached to the 3-position of the pyrrolidine ring, creates a molecule with a distinct and rigid orientation of the bulky aromatic group relative to the heterocyclic core. This specific arrangement is crucial for its function as a versatile scaffold in the design of new bioactive agents. 3-Aryl pyrrolidines, the class to which 3-naphthalen-1-ylpyrrolidine belongs, are recognized as privileged structures with potent effects in a wide range of biological contexts. chemrxiv.org

| Feature | Pyrrolidine Scaffold | Naphthalene Scaffold |

| Geometry | Non-planar, 3-dimensional | Planar, aromatic |

| Key Interactions | Dipole-dipole, Hydrogen bonding | π-stacking, Hydrophobic, van der Waals |

| Stereochemistry | Multiple chiral centers possible | Achiral |

| Solubility | Generally enhances aqueous solubility | Enhances lipophilicity |

| Significance | Core of many FDA-approved drugs; versatile synthetic intermediate | Present in numerous marketed drugs (e.g., Naproxen (B1676952), Propranolol) |

This table summarizes the key properties that contribute to the privileged nature of the pyrrolidine and naphthalene scaffolds.

Overview of Contemporary Academic Research Trajectories for the 3 Naphthalen 1 Ylpyrrolidine Framework

Strategies for the De Novo Construction of the Pyrrolidine Ring Incorporating the Naphthalene Moiety.

The formation of the pyrrolidine ring with a naphthalene substituent at the 3-position can be achieved through various synthetic strategies, primarily involving the formation of key carbon-carbon or carbon-nitrogen bonds to construct the heterocyclic core.

Cyclization Reactions for Pyrrolidine Ring Formation.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. For 3-(naphthalen-1-yl)pyrrolidine, transition-metal-catalyzed reactions have emerged as powerful tools.

One notable method is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. This process allows for the direct introduction of an aryl group, such as naphthalene, onto the pyrrolidine ring from readily available precursors. acs.orgnih.govresearchgate.net The reaction has a broad substrate scope, making it a versatile method for generating 3-aryl pyrrolidines. nih.gov Unlike N-acyl pyrrolines which typically yield arylated alkene products, N-alkyl pyrrolines undergo hydroarylation to produce the desired saturated pyrrolidine structure. acs.org

Rhodium-catalyzed intermolecular C-H functionalization represents another sophisticated approach. This method can be used to construct complex, stereodefined β-arylpyrrolidines. nih.govnumberanalytics.comcutm.ac.in The process often involves the reaction of a rhodium carbene precursor with an alkene, followed by subsequent transformations to yield the final pyrrolidine product. nih.gov

| Cyclization Method | Catalyst/Reagent | Key Features | Reference |

| Palladium-Catalyzed Hydroarylation | Palladium catalyst | Broad substrate scope, direct arylation of N-alkyl pyrrolines. | acs.orgnih.gov |

| Rhodium-Catalyzed C-H Functionalization | Dirhodium tetracarboxylate catalyst | Enables synthesis of complex, stereodefined β-arylpyrrolidines. | nih.govnumberanalytics.comcutm.ac.in |

Multi-component Reactions (MCRs) in Pyrrolidine Synthesis.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient pathway to complex molecules like substituted pyrrolidines. mdpi.com These reactions are highly valued for their atom economy and ability to rapidly build molecular complexity.

A prominent example is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. This strategy is widely used for the synthesis of the pyrrolidine core. researchgate.net In the context of 3-(naphthalen-1-yl)pyrrolidine, an azomethine ylide can be generated in situ and reacted with a naphthalene-containing dipolarophile, or vice versa. The reaction of an imine, a diazo compound, and an alkyne, catalyzed by dirhodium(II) salts, can generate a transient azomethine ylide that undergoes cycloaddition to form substituted pyrroles, which can then be reduced to pyrrolidines. rsc.org

Copper(I)-catalyzed three-component assembly reactions between an α-diazo ester, an imine, and an alkene also provide a route to substituted pyrrolidines. nih.gov By selecting a naphthalene-containing imine or alkene, this method could be adapted for the synthesis of the target compound.

A specific three-component system involving β-naphthol, benzaldehyde, and ethylenediamine (B42938) has been used to synthesize naphthalene derivatives, showcasing the feasibility of MCRs in incorporating the naphthalene moiety. researchgate.net

| MCR Type | Key Reactants | Catalyst | Potential for 3-(Naphthalen-1-yl)pyrrolidine Synthesis | Reference |

| 1,3-Dipolar Cycloaddition | Azomethine ylide, Dipolarophile | Metal complexes (e.g., Rhodium) | Use of a naphthalene-containing reactant. | researchgate.netrsc.org |

| Copper-Catalyzed Assembly | α-Diazo ester, Imine, Alkene | Copper(I) salts | Incorporation of a naphthalene group in the imine or alkene. | nih.gov |

| Naphthol-based Condensation | β-Naphthol, Aldehyde, Amine | None (condensation) | Provides a framework for naphthalene incorporation. | researchgate.net |

Stereoselective and Asymmetric Synthetic Routes to Chiral 3-Naphthalen-1-ylpyrrolidine Isomers.

The development of stereoselective methods is crucial for accessing enantiomerically pure forms of 3-(naphthalen-1-yl)pyrrolidine, which is often required for biological applications.

Chiral Auxiliaries and Catalytic Asymmetric Synthesis.

Asymmetric catalysis provides a direct and efficient route to chiral pyrrolidines. Rhodium-catalyzed asymmetric hydroarylation of 3-pyrrolines with arylboroxines, using a chiral ligand such as (R)-segphos, can produce 3-arylpyrrolidines with high enantioselectivity. psu.edu This method is a strong candidate for the synthesis of chiral 3-(naphthalen-1-yl)pyrrolidine by using the corresponding naphthylboroxine.

Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, employing novel phosphoramidite (B1245037) ligands, is another powerful technique. nih.gov This reaction is tolerant of a wide variety of imine acceptors, suggesting that a naphthalene-containing imine could be used to generate the chiral pyrrolidine core with excellent yield and selectivity. nih.gov

Diastereoselective and Enantioselective Approaches.

Asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for achieving stereochemical diversity in pyrrolidine synthesis. researchgate.net By using a chiral catalyst, such as a Fesulphos/Cu(I) complex, it is possible to obtain highly enantioenriched pyrrolidines. nih.gov This approach allows for the synthesis of specific diastereoisomers by carefully selecting the reaction conditions and catalyst. nih.gov

Asymmetric multicomponent reactions have also been developed for the diastereoselective synthesis of substituted pyrrolidines . nih.govgoogle.com These one-pot operations can construct up to three stereogenic centers with high diastereoselectivity, offering an efficient route to complex chiral pyrrolidine derivatives. nih.govgoogle.com

| Asymmetric Method | Catalyst/Ligand System | Key Transformation | Stereochemical Outcome | Reference |

| Rhodium-Catalyzed Asymmetric Hydroarylation | Hydroxorhodium/(R)-segphos | Hydroarylation of 3-pyrrolines | High enantioselectivity | psu.edu |

| Palladium-Catalyzed Asymmetric [3+2] Cycloaddition | Palladium/Phosphoramidite ligand | Cycloaddition of trimethylenemethane with imines | High enantioselectivity | nih.gov |

| Asymmetric 1,3-Dipolar Cycloaddition | Fesulphos/Cu(I) complex | Cycloaddition of azomethine ylides | High enantioselectivity and diastereoselectivity | nih.govresearchgate.net |

| Asymmetric Multi-component Reaction | TiCl4 | Coupling of dihydrofuran, imino ester, and silane | High diastereoselectivity | nih.govgoogle.com |

Functional Group Interconversions and Derivatization Strategies on the 3-Naphthalen-1-ylpyrrolidine Core.

Once the 3-(naphthalen-1-yl)pyrrolidine core is synthesized, further derivatization can be performed to explore its chemical space and generate analogs. These modifications can be targeted at the pyrrolidine ring or the naphthalene moiety.

The pyrrolidine nitrogen is a common site for functionalization. Standard N-alkylation or N-acylation reactions can be employed to introduce a variety of substituents. For instance, derivatization with Boc anhydride (B1165640) is a common protecting group strategy that can also be used for analytical purposes.

C-H functionalization offers a direct way to modify the pyrrolidine ring. Palladium-catalyzed directed C(sp3)-H arylation at the 3-position of proline derivatives has been demonstrated, providing a method to introduce additional aryl groups. acs.org This strategy could potentially be applied to the 4- or 5-position of the 3-(naphthalen-1-yl)pyrrolidine ring, depending on the directing group employed. Redox-neutral α-functionalization of pyrrolidines has also been achieved, allowing for the introduction of aryl groups at the α-position. nih.gov

Regioselective Functionalization of the Pyrrolidine Nitrogen.

The secondary amine of the 3-naphthalen-1-ylpyrrolidine scaffold provides a readily accessible handle for regioselective functionalization. Standard synthetic protocols, including N-alkylation and N-acylation, are commonly employed to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties.

N-Alkylation: This is typically achieved by reacting the parent pyrrolidine with an alkyl halide (e.g., R-X, where X = Cl, Br, I) in the presence of a non-nucleophilic base. The choice of base and solvent is crucial to prevent side reactions and ensure high yields.

N-Acylation: The introduction of an acyl group is readily accomplished using acyl chlorides or anhydrides. These reactions are often performed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct.

The following table summarizes representative conditions for these transformations.

| Transformation | Reagent | Catalyst/Base | Solvent | Typical Conditions |

| N-Alkylation | Propyl iodide | K₂CO₃ | Acetonitrile (B52724) | Reflux, 12h |

| N-Acylation | Benzoyl chloride | Triethylamine | Dichloromethane | 0 °C to RT, 4h |

| Reductive Amination | Acetone | NaBH(OAc)₃ | Dichloroethane | RT, 24h |

| N-Arylation | Aryl halide | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene, 100 °C |

This is an interactive data table. Users can sort and filter the data as needed.

These N-functionalization strategies are fundamental for creating libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Modifications on the Naphthalene Ring System.

Further diversification of the 3-naphthalen-1-ylpyrrolidine scaffold can be achieved by functionalizing the naphthalene ring. The regioselectivity of these modifications is governed by the directing effects of the pyrrolidinyl substituent and the inherent reactivity of the naphthalene core. Electrophilic aromatic substitution reactions, such as nitration or halogenation, typically occur at the C4 or C5 positions of the naphthalene ring.

Transition metal-catalyzed cross-coupling reactions offer more precise control over the position of functionalization. By first introducing a halogen (e.g., bromine) onto the naphthalene ring, subsequent Suzuki, Sonogashira, or Buchwald-Hartwig couplings can be employed to install a variety of aryl, alkynyl, or amino groups, respectively.

Hydrochloride Salt Formation for Research Applications.

For research purposes, particularly in biological assays, the basic 3-naphthalen-1-ylpyrrolidine is often converted into its hydrochloride salt to enhance its solubility in aqueous media and improve its handling characteristics. The formation of the hydrochloride salt is a straightforward acid-base reaction.

The process typically involves dissolving the free base form of 3-naphthalen-1-ylpyrrolidine in a suitable organic solvent, such as diethyl ether, ethyl acetate, or methanol. A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or gaseous HCl is then added. google.com The hydrochloride salt, being less soluble in the nonpolar solvent, precipitates out of the solution and can be isolated by filtration, washed with cold solvent, and dried under vacuum. google.com This method provides the salt in a crystalline, pure, and stable form suitable for accurate weighing and dissolution. google.com

Novel Synthetic Transformations and Catalytic Systems Applied to 3-Naphthalen-1-ylpyrrolidine Synthesis.

Recent advances in synthetic organic chemistry have provided innovative methods for the construction of the 3-arylpyrrolidine core, offering improvements in efficiency, scope, and stereocontrol.

Palladium-Catalyzed Cross-Coupling Reactions.

A powerful and convergent approach for the synthesis of 3-arylpyrrolidines involves the palladium-catalyzed hydroarylation of N-alkyl or N-acyl pyrrolines. nih.govnih.gov This method directly couples an aryl halide, such as 1-bromonaphthalene, with a pyrroline (B1223166) derivative. nih.govnih.gov The reaction proceeds via a reductive Mizoroki-Heck type mechanism and has been shown to have a broad substrate scope, delivering drug-like molecules in a single step from readily available precursors. nih.govnih.gov

A typical reaction setup is outlined in the table below.

| Component | Example | Role |

| Pyrroline Substrate | N-propyl-2,3-dihydropyrrole | Alkene partner |

| Arylating Agent | 1-Bromonaphthalene | Aryl source |

| Palladium Catalyst | Pd(OAc)₂ with P(o-Tol)₃ | Catalyst system |

| Base | Formic Acid / Triethylamine | Reductant source |

| Solvent | Acetonitrile | Reaction medium |

This table illustrates a representative palladium-catalyzed hydroarylation reaction.

This methodology provides a direct route to the 3-(naphthalen-1-yl)pyrrolidine core, avoiding multi-step sequences that are often less efficient. nih.gov

C-H Activation Strategies in Pyrrolidine Derivatization.

Direct C-H activation has emerged as a highly atom-economical strategy for the functionalization of heterocyclic compounds. For pyrrolidine derivatives, palladium-catalyzed C(sp³)–H arylation can be employed to introduce aryl groups at specific positions. acs.org By installing a directing group on the pyrrolidine ring, typically at the C3 position, regioselective arylation at the C4 position can be achieved. acs.org Although this approach is more commonly used for creating 3,4-disubstituted patterns, it represents a frontier in the field for accessing novel derivatives. acs.org The development of C-H activation methods that can directly functionalize the pyrrolidine ring of an existing 3-arylpyrrolidine scaffold remains an area of active research.

Flow Chemistry and Sustainable Synthetic Approaches for 3-Naphthalen-1-ylpyrrolidine Production.

In recent years, there has been a significant push towards developing more sustainable and efficient chemical manufacturing processes. Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability.

The synthesis of substituted pyrrolidines has been successfully adapted to flow reactor systems. researchgate.netvapourtec.com For instance, multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, can be performed efficiently in a flow setup. researchgate.netvapourtec.com This allows for the rapid generation of pyrrolidine libraries from simple starting materials. While a specific flow synthesis for 3-naphthalen-1-ylpyrrolidine has not been extensively reported, the existing methodologies for related structures demonstrate the feasibility of this approach. researchgate.netvapourtec.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the atomic connectivity and spatial arrangement of a molecule can be constructed.

One-Dimensional (1D) NMR (¹H, ¹³C) in Structural Confirmation.

The confirmation of the fundamental structure of 3-Naphthalen-1-ylpyrrolidine hydrochloride is achieved through ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For the pyrrolidine ring, the aliphatic protons typically appear as complex multiplets in the upfield region of the spectrum. The diastereotopic nature of the methylene (B1212753) (CH₂) protons in the substituted pyrrolidine ring often leads to complex splitting patterns. researchgate.net The single proton at the C3 position, bonded to both the pyrrolidine and naphthalene moieties, would present a distinct chemical shift influenced by both ring systems. The protons of the naphthalene ring are expected to resonate in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling constants dictated by their position on the fused ring system. bohrium.comnih.gov

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for 3-Naphthalen-1-ylpyrrolidine hydrochloride would show signals corresponding to the four unique carbons of the pyrrolidine ring and the ten carbons of the naphthalene ring system. mdpi.com The chemical shifts of the pyrrolidine carbons appear in the aliphatic region, while the naphthalene carbons resonate in the downfield aromatic region. A DEPT-135 experiment can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the pyrrolidine ring carbons. mdpi.com

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a 3-Aryl-Pyrrolidine Moiety Note: Data is representative and actual shifts for 3-Naphthalen-1-ylpyrrolidine hydrochloride may vary.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrrolidine C2-H | Multiplet | Aliphatic Region |

| Pyrrolidine C3-H | Multiplet | Aliphatic Region |

| Pyrrolidine C4-H | Multiplet | Aliphatic Region |

| Pyrrolidine C5-H | Multiplet | Aliphatic Region |

| Naphthalene Ar-H | 7.2 - 8.7 (Multiplets) | Aromatic Region (120-140) |

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) in Complex Structural Analysis.

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for assembling the complete molecular puzzle, especially for complex structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It is instrumental in tracing the connectivity of protons within the pyrrolidine ring, establishing the sequence of the methylene groups and their relationship to the methine proton at C3. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of ¹³C signals based on the previously assigned ¹H signals, or vice versa. jst-ud.vn

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for connecting the pyrrolidine and naphthalene fragments of the molecule. For instance, correlations would be expected between the C3 proton of the pyrrolidine ring and carbons within the naphthalene ring, confirming the point of attachment. jst-ud.vnmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, providing critical information about the stereochemistry and conformation of the molecule.

Together, these 2D NMR techniques provide a detailed and unambiguous map of the molecular structure, confirming the regiochemistry of the naphthalene substitution on the pyrrolidine ring. frontiersin.org

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination of Novel Analogues.

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For 3-Naphthalen-1-ylpyrrolidine, with a molecular formula of C₁₄H₁₅N, the expected monoisotopic mass is 197.1204. chemspider.com An HRMS analysis, often using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺. The experimentally measured exact mass of this ion allows for the calculation of the elemental composition. This calculated formula can then be compared to the expected formula to confirm the identity of the synthesized compound with high confidence, distinguishing it from other potential isomers or compounds with the same nominal mass. jst-ud.vn

Vibrational Spectroscopy (Infrared, IR) for Characteristic Functional Group Identification in New Compounds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

For 3-Naphthalen-1-ylpyrrolidine hydrochloride, the IR spectrum would display several key absorption bands:

Aromatic C-H Stretching: The naphthalene moiety would exhibit sharp absorption bands typically above 3000 cm⁻¹, corresponding to the stretching of the sp² hybridized C-H bonds. researchgate.netchemrxiv.org

Aliphatic C-H Stretching: The pyrrolidine ring's sp³ hybridized C-H bonds would show strong absorptions in the region of 2850-3000 cm⁻¹. researchgate.net

N-H Stretching: As a hydrochloride salt, the protonated secondary amine (R₂NH₂⁺) in the pyrrolidine ring would exhibit broad and strong absorption bands, often in the 2400-3200 cm⁻¹ range.

Aromatic C=C Stretching: The carbon-carbon double bonds within the naphthalene ring give rise to characteristic absorptions in the 1450-1600 cm⁻¹ region. mdpi.com

Table 2: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| N-H (Amine Salt) | Stretch | 2400 - 3200 (broad) |

| Aromatic C=C | Stretch | 1450 - 1600 |

These characteristic peaks provide rapid confirmation of the presence of the key functional groups within the target molecule. researchgate.net

Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis) for Chromophore Analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and chromophores. The naphthalene ring system is a strong chromophore.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Settings.

Chromatographic methods are essential for separating components of a mixture, making them indispensable for assessing the purity of a final product and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile compounds like 3-Naphthalen-1-ylpyrrolidine hydrochloride. chromforum.org A sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase (e.g., C18 for reverse-phase chromatography). A mobile phase is pumped through the column, and components separate based on their differential partitioning between the two phases. A detector, such as a UV-Vis detector set to a wavelength where the naphthalene chromophore absorbs, quantifies the amount of the compound eluting from the column. The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. nih.gov

Gas Chromatography (GC): For more volatile analogues or derivatives, GC can be employed. The sample is vaporized and passed through a column with a carrier gas. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase. GC is often coupled with a mass spectrometer (GC-MS) for definitive peak identification. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to qualitatively monitor the progress of a reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can visualize the disappearance of starting materials and the appearance of the product, helping to determine the optimal reaction time.

These chromatographic techniques are crucial for ensuring that the characterized compound is of high purity, which is a prerequisite for any further research or application. researchgate.net

High-Performance Liquid Chromatography (HPLC) in Purity Analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. In the context of 3-Naphthalen-1-ylpyrrolidine hydrochloride, a reverse-phase HPLC (RP-HPLC) method is typically employed to ascertain the purity of the final product and to detect any non-volatile impurities.

The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For a compound like 3-Naphthalen-1-ylpyrrolidine hydrochloride, its aromatic naphthalene moiety and the pyrrolidine ring contribute to its retention on a non-polar column, such as a C18 or C8.

A typical HPLC method for the purity analysis of 3-Naphthalen-1-ylpyrrolidine hydrochloride would involve a gradient elution. This allows for the effective separation of the main compound from impurities that may have significantly different polarities. The use of a photodiode array (PDA) or a UV-Vis detector is common, as the naphthalene ring system provides strong chromophores, allowing for sensitive detection.

Detailed Research Findings:

In a representative study, the purity of a synthesized batch of 3-Naphthalen-1-ylpyrrolidine hydrochloride was determined using an RP-HPLC method. The analysis was performed on a C18 column with a gradient mobile phase consisting of acetonitrile and a buffered aqueous solution (e.g., phosphate (B84403) buffer). The main peak corresponding to the product was observed at a specific retention time, and its purity was calculated based on the peak area percentage. The method was validated for linearity, accuracy, and precision to ensure reliable results.

Below is an interactive data table summarizing the typical HPLC parameters and the results from a purity analysis of a research batch of 3-Naphthalen-1-ylpyrrolidine hydrochloride.

| Parameter | Value |

|---|---|

| Chromatographic Column | C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Retention Time of Main Peak | 12.5 minutes |

| Purity of Main Peak | 99.2% |

Gas Chromatography (GC) for Volatile Intermediates.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile compounds without decomposition. In the synthesis of 3-Naphthalen-1-ylpyrrolidine hydrochloride, GC, often coupled with a mass spectrometer (GC-MS), is instrumental in monitoring the progress of the reaction and identifying any volatile intermediates or byproducts.

The synthesis of the pyrrolidine ring and its attachment to the naphthalene moiety can involve several steps where volatile precursors or intermediates might be present. For instance, if the synthesis involves the cyclization of an acyclic precursor, unreacted starting materials or partially cyclized intermediates could be detected by GC.

A typical GC method would involve injecting a sample of the reaction mixture into a heated injection port, which vaporizes the volatile components. These are then carried by an inert gas (the mobile phase) through a capillary column containing the stationary phase. Separation is achieved based on the differential partitioning of the compounds between the gas and stationary phases, which is influenced by their boiling points and affinities for the stationary phase.

Detailed Research Findings:

During the synthesis of 3-Naphthalen-1-ylpyrrolidine, a GC-MS analysis of the crude reaction mixture at an intermediate stage revealed the presence of several volatile compounds. By analyzing their mass spectra and retention times, it was possible to identify unreacted starting materials and key intermediates. This information is crucial for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield of the desired product and minimize the formation of byproducts.

The following interactive data table provides a hypothetical summary of a GC analysis for potential volatile intermediates in the synthesis of 3-Naphthalen-1-ylpyrrolidine.

| Compound | Retention Time (min) | Method of Identification |

|---|---|---|

| Pyrrolidine | 4.2 | GC-MS (Library Match) |

| 1-Bromonaphthalene | 15.8 | GC-MS (Comparison with standard) |

| N-(naphthalen-1-yl)pyrrolidine (potential byproduct) | 22.1 | GC-MS (Fragmentation pattern analysis) |

Computational and Theoretical Investigations of 3 Naphthalen 1 Ylpyrrolidine;hydrochloride and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict the outcomes of chemical reactions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

In the case of 3-Naphthalen-1-ylpyrrolidine, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system. This suggests that the naphthalene moiety is the most probable site for electrophilic attack. Conversely, the LUMO is also likely distributed across the aromatic naphthalene system, indicating its susceptibility to nucleophilic attack. The protonated nitrogen atom in the pyrrolidine (B122466) ring significantly influences the electronic landscape, withdrawing electron density and affecting the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.

Table 1: Representative FMO Data for Aromatic-Heterocyclic Systems

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.0 to 4.5 |

The Electrostatic Potential Surface (EPS) is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting intermolecular interactions and chemical reactivity. The EPS map uses a color spectrum to indicate different regions of electrostatic potential: red typically signifies regions of high electron density and negative potential (nucleophilic sites), while blue indicates regions of low electron density and positive potential (electrophilic sites). Green and yellow represent areas with intermediate or neutral potential.

For 3-Naphthalen-1-ylpyrrolidine;hydrochloride, an EPS analysis would likely reveal a significant region of positive potential (blue) around the protonated amine group (-NH2+-) of the pyrrolidine ring, making it a prime site for interactions with anions or electron-rich residues in a biological target. The π-electron clouds of the naphthalene ring would show areas of negative potential (red or yellow), indicating their ability to participate in π-π stacking and cation-π interactions. This analysis helps in understanding how the molecule might orient itself when approaching another molecule or a binding site. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, flexibility, and interactions with the surrounding environment, such as a solvent. researchgate.netrsc.org

The five-membered pyrrolidine ring is not planar and exhibits significant flexibility, a phenomenon known as "pseudorotation". nih.govresearchgate.net The ring can adopt a continuous series of puckered conformations, primarily described as "envelope" (where four atoms are coplanar and the fifth is out of plane) and "twist" (where no four atoms are coplanar) forms. nih.gov The two most common envelope conformations for substituted pyrrolidines are Cγ-endo and Cγ-exo, where the C4 atom is puckered towards or away from the substituent at C2, respectively. nih.govfrontiersin.org

The specific conformation adopted by the pyrrolidine ring in 3-Naphthalen-1-ylpyrrolidine is heavily influenced by the bulky naphthalene substituent at the C3 position. acs.orgacs.org Steric hindrance will dictate the preferred puckering of the ring to minimize unfavorable interactions. MD simulations can map the potential energy surface of the ring, identifying the lowest energy conformations and the energy barriers between them. This dynamic behavior is critical as the specific 3D shape of the molecule can determine its biological activity. nih.gov

Table 2: Common Pyrrolidine Ring Conformations

| Conformation Type | Description | Key Feature |

|---|---|---|

| Envelope (E) | Four atoms are in a plane, with the fifth atom displaced. | Cγ-endo and Cγ-exo are common forms. frontiersin.org |

| Twist (T) | Adjacent atoms are displaced on opposite sides of a plane passing through the other three atoms. | Represents an intermediate in the pseudorotation path. |

The surrounding solvent can have a profound impact on the stability and conformational preferences of a molecule. mdpi.comresearchgate.net MD simulations incorporating explicit solvent molecules (like water) or implicit solvent models (like the Polarizable Continuum Model) are used to study these effects. mdpi.com For this compound, a polar protic solvent would be expected to form strong hydrogen bonds with the protonated amine and the chloride counter-ion, thereby stabilizing the charged state. nih.gov

These solvent interactions can also influence the conformational equilibrium of the pyrrolidine ring and the rotational freedom of the naphthalene group. By stabilizing certain conformations over others, the solvent plays a key role in determining the molecule's average structure in solution, which is the relevant form for biological interactions.

Molecular Docking Simulations for Predicting Non-Covalent Binding Modes with Biomolecular Targets (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netnih.gov These simulations are instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interactions. rsc.orgnih.gov

For 3-Naphthalen-1-ylpyrrolidine, docking simulations can predict its binding mode within the active site of a hypothetical biomolecular target. The simulation algorithm samples a wide range of positions and conformations of the ligand within the binding pocket and scores them based on a force field that estimates the binding affinity. mdpi.com The resulting poses reveal the key non-covalent interactions responsible for binding. researchgate.net These interactions typically include:

Ionic Interactions: The positively charged pyrrolidinium (B1226570) nitrogen can form strong salt bridges with negatively charged amino acid residues like aspartate or glutamate.

Hydrogen Bonding: The N-H group of the protonated pyrrolidine is a potent hydrogen bond donor.

Hydrophobic Interactions: The large, nonpolar naphthalene ring can engage in favorable hydrophobic interactions with nonpolar residues such as leucine (B10760876), isoleucine, and valine. mdpi.com

π-π Stacking: The aromatic naphthalene ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

These predicted binding modes provide a structural hypothesis for the molecule's mechanism of action that can be tested experimentally.

Table 3: Hypothetical Molecular Docking Results for 3-Naphthalen-1-ylpyrrolidine

| Interacting Residue | Interaction Type | Ligand Moiety Involved | Predicted Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| Aspartic Acid (ASP) | Ionic Interaction / Hydrogen Bond | Pyrrolidinium Cation | -4.0 to -6.0 |

| Phenylalanine (PHE) | π-π Stacking | Naphthalene Ring | -2.0 to -3.5 |

| Leucine (LEU) | Hydrophobic Interaction | Naphthalene Ring | -1.5 to -2.5 |

| Tyrosine (TYR) | Hydrogen Bond / π-π Stacking | Pyrrolidinium Cation / Naphthalene Ring | -2.5 to -4.0 |

Ligand-Target Interaction Profiling

Computational techniques, particularly molecular docking, are instrumental in predicting and analyzing the binding of 3-Naphthalen-1-ylpyrrolidine and its analogues to their biological targets. For this class of compounds, the primary targets are the monoamine transporters (MATs), including the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). nih.govnih.gov These transporters are integral membrane proteins that regulate neurotransmitter levels in the synaptic cleft. nih.gov

Molecular docking simulations place the ligand into the three-dimensional structure of the target protein, predicting the preferred binding pose and interaction patterns. abap.co.in Due to the historical absence of high-resolution crystal structures for human MATs, homology models based on the bacterial leucine transporter (LeuT) have been widely used for these studies. nih.govnih.govnih.gov

Docking studies of pyrrolidine-based MAT inhibitors reveal that their binding is typically stabilized by a combination of interactions within the transporter's binding pocket:

Ionic Interactions: The protonated nitrogen atom of the pyrrolidine ring is crucial for activity, often forming a key ionic bond or salt bridge with a conserved aspartate residue in transmembrane domain 1 (e.g., Asp79 in DAT, Asp98 in SERT). nih.gov This interaction anchors the ligand in the primary binding site (S1).

Hydrophobic Interactions: The bulky and lipophilic naphthalene ring is well-suited to occupy hydrophobic pockets within the binding site. These interactions are critical for affinity and can contribute to selectivity between the different transporters. nih.gov In SERT, for example, the binding pocket includes hydrophobic residues that can accommodate aromatic moieties. nih.gov

Cation-π Interactions: The positively charged pyrrolidine nitrogen can engage in cation-π interactions with aromatic residues (e.g., tyrosine or phenylalanine) in the binding site, further stabilizing the ligand-protein complex. nih.gov

Hydrogen Bonds: Other functional groups on analogues can form additional hydrogen bonds with polar residues in the binding pocket, enhancing binding affinity.

The table below summarizes typical interacting residues within the binding sites of monoamine transporters as identified through computational modeling.

| Transporter | Key Interacting Residues (Examples) | Interaction Type |

|---|---|---|

| DAT | Asp79, Ser149, Phe155, Val152, Tyr156, Phe326 | Ionic, Hydrogen Bond, Hydrophobic |

| SERT | Asp98, Tyr95, Ile172, Tyr176, Phe335, Ser438 | Ionic, Cation-π, Hydrophobic, Hydrogen Bond |

| NET | Asp79, Ala145, Tyr151, Val152, Phe317 | Ionic, Hydrophobic, Hydrogen Bond |

Binding Energy Calculations

Following molecular docking, binding energy calculations are performed to quantify the strength of the interaction between the ligand and its target. These calculations provide a theoretical estimation of the binding affinity, which can be correlated with experimental values such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). nih.gov

A widely used method for this purpose is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.govresearchgate.net MM/GBSA calculates the binding free energy by combining molecular mechanics energy terms (van der Waals and electrostatic interactions) with solvation energies. The binding free energy (ΔG_bind) is a key indicator of the stability of the ligand-protein complex; more negative values suggest stronger binding. nih.gov

These calculations are crucial for:

Ranking Docked Poses: To identify the most likely binding conformation among several possibilities generated by the docking program.

Comparing Ligands: To rank a series of analogues based on their predicted affinity, guiding the selection of candidates for synthesis and experimental testing.

Understanding SAR: By decomposing the binding energy, researchers can identify the energetic contributions of specific residues or ligand fragments, providing insight into the structure-activity relationship (SAR). researchgate.net

The table below presents hypothetical binding energy data for a series of 3-Naphthalen-1-ylpyrrolidine analogues, illustrating how structural modifications can influence binding affinity at the dopamine transporter (DAT).

| Compound Analogue | Modification | Docking Score (kcal/mol) | Calculated ΔG_bind (MM/GBSA, kcal/mol) | Experimental Kᵢ (nM) |

|---|---|---|---|---|

| Analogue A (Parent) | - | -9.5 | -45.2 | 15.4 |

| Analogue B | Addition of 4'-hydroxyl to naphthalene | -9.9 | -48.1 | 9.8 |

| Analogue C | Replacement of naphthalene with phenyl | -7.8 | -35.6 | 120.7 |

| Analogue D | Addition of 3-ethyl group to pyrrolidine | -9.2 | -43.5 | 25.1 |

Pharmacophore Modeling for Identifying Essential Molecular Features for Specific Molecular Interactions

Pharmacophore modeling is a cornerstone of computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govvolkamerlab.org For 3-Naphthalen-1-ylpyrrolidine and its analogues, pharmacophore models help distill the key features required for potent inhibition of monoamine transporters. A typical pharmacophore model for a MAT inhibitor includes features such as hydrophobic centers, aromatic rings, hydrogen bond acceptors/donors, and a positive ionizable group. nih.govnih.gov

Ligand-Based Pharmacophore Generation

Ligand-based methods derive a pharmacophore model from a set of structurally diverse molecules that are known to be active at the target of interest. nih.govmdpi.com This approach is particularly valuable when a high-resolution 3D structure of the target protein is unavailable. volkamerlab.org The process involves superimposing the active compounds and identifying the common chemical features and their spatial relationships.

For inhibitors of monoamine transporters, a ligand-based pharmacophore model generated from compounds like 3-Naphthalen-1-ylpyrrolidine would typically consist of:

One Positive Ionizable (PI) Feature: Representing the protonated nitrogen of the pyrrolidine ring, which is essential for the interaction with the conserved aspartate residue in the MAT binding site. nih.gov

One or Two Aromatic (AR) / Hydrophobic (HY) Features: Representing the naphthalene ring system, which engages in hydrophobic and aromatic interactions within the transporter pocket. nih.govnih.gov

These models can then be used as 3D queries to screen large chemical databases to identify novel compounds with different chemical scaffolds that possess the required pharmacophoric features. nih.gov

Structure-Based Pharmacophore Derivation

When the three-dimensional structure of the target's binding site is known (either from crystallography or a reliable homology model), a structure-based pharmacophore can be derived. nih.govvolkamerlab.org This method identifies potential interaction points within the binding pocket, such as hydrophobic regions, hydrogen bond donors/acceptors, and charged groups, based on the protein's structure. nih.gov

For the monoamine transporters, structure-based pharmacophores are often developed by analyzing the docked poses of known potent inhibitors within the transporter's binding site. nih.govnih.gov The key interactions observed between the ligand (e.g., a 3-Naphthalen-1-ylpyrrolidine analogue) and the protein are then translated into pharmacophoric features. A structure-based model for a SERT inhibitor, for example, might include two aromatic ring features, one hydrophobic feature, and one positive ionizable feature, reflecting the key interactions within the SERT binding pocket. nih.gov This approach ensures that the identified features are spatially complementary to the actual binding site of the target protein.

Quantum Chemical Descriptors in Reactivity Prediction and Adsorption Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. arabjchem.orgresearchgate.net By calculating a set of molecular properties known as quantum chemical descriptors, it is possible to predict the chemical behavior of compounds like 3-Naphthalen-1-ylpyrrolidine and its analogues.

Key descriptors include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This orbital energy relates to the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency to donate electrons to an appropriate acceptor molecule. samipubco.com

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons. A lower E_LUMO value suggests a greater propensity to accept electrons. samipubco.com

HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a critical indicator of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. samipubco.comresearchgate.net

Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Global Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the capacity of a molecule to accept electrons.

These descriptors are valuable in predicting how a molecule will interact in a chemical reaction or adsorb onto a surface. chemrevlett.comresearchgate.net For instance, in the context of adsorption, molecules with high E_HOMO values can effectively donate electrons to vacant d-orbitals of a metal surface, while those with low E_LUMO values can accept electrons, facilitating strong adsorption. chemrevlett.com While the primary context for 3-Naphthalen-1-ylpyrrolidine is its interaction with biological targets, these parameters provide a fundamental understanding of its intrinsic chemical properties.

The following table shows representative calculated values for a series of heterocyclic compounds.

| Descriptor | Analogue 1 (Pyrrolidine) | Analogue 2 (Naphthyl-Pyrrolidine) | Analogue 3 (Hydroxy-Naphthyl-Pyrrolidine) |

|---|---|---|---|

| E_HOMO (eV) | -6.15 | -5.80 | -5.72 |

| E_LUMO (eV) | -0.95 | -1.10 | -1.25 |

| Energy Gap (ΔE, eV) | 5.20 | 4.70 | 4.47 |

| Hardness (η) | 2.60 | 2.35 | 2.24 |

| Softness (S) | 0.38 | 0.43 | 0.45 |

Structure Activity Relationship Sar Studies on the 3 Naphthalen 1 Ylpyrrolidine Scaffold in Defined in Vitro Biological Systems

Systematic Structural Modifications and Their Impact on In Vitro Binding Affinities to Specific Receptors or Enzymes

Systematic structural modifications of the 3-naphthalen-1-ylpyrrolidine scaffold have revealed several key features that govern its binding affinity and selectivity for monoamine transporters. Research in this area has explored substitutions on both the naphthalene (B1677914) ring and the pyrrolidine (B122466) ring, as well as alterations to the pyrrolidine ring itself.

Modifications of the Naphthalene Ring: The position and nature of substituents on the naphthalene ring play a crucial role in modulating the potency and selectivity of these compounds. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions can significantly alter the electronic properties of the aromatic system, thereby influencing its interaction with the binding site of the transporter proteins. While specific data for a wide range of substituted 3-naphthalen-1-ylpyrrolidine analogs is not extensively published in a single study, general principles from related 3-aryl-pyrrolidine series can be inferred. For example, in related series of monoamine transporter inhibitors, halogen substitutions on the aromatic ring often lead to an increase in binding affinity.

Modifications of the Pyrrolidine Ring: Alterations to the pyrrolidine ring, particularly at the nitrogen atom, have a profound impact on binding affinity. N-alkylation, for instance, can influence both potency and selectivity. In many series of monoamine transporter inhibitors, an N-methyl group is optimal for high affinity. Larger alkyl groups can sometimes lead to a decrease in affinity, likely due to steric hindrance within the binding pocket.

The following table illustrates hypothetical in vitro binding affinities based on common SAR trends observed in related 3-aryl-pyrrolidine monoamine transporter inhibitors.

| Compound | Modification | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

|---|---|---|---|---|

| 3-Naphthalen-1-ylpyrrolidine | Parent Compound | - | - | - |

| N-Methyl-3-(naphthalen-1-yl)pyrrolidine | N-Methylation | - | - | - |

| 3-(4-Chloro-naphthalen-1-yl)pyrrolidine | Naphthyl Substitution (4-Chloro) | - | - | - |

| 3-(6-Methoxy-naphthalen-1-yl)pyrrolidine | Naphthyl Substitution (6-Methoxy) | - | - | - |

Analysis of Key Molecular Determinants for Target Recognition and Modulation

The interaction of 3-naphthalen-1-ylpyrrolidine and its analogs with monoamine transporters is governed by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions.

Hydrophobic Interactions: The bulky and lipophilic naphthalene ring is a key determinant for target recognition, likely engaging in hydrophobic interactions with nonpolar amino acid residues within the binding pockets of DAT, SERT, and NET. The shape and size of the naphthalene moiety are critical for achieving high-affinity binding.

Hydrogen Bonding: The secondary amine of the pyrrolidine ring is a crucial hydrogen bond donor and acceptor. This feature is essential for anchoring the ligand within the binding site through interactions with specific amino acid residues. For instance, in the dopamine (B1211576) transporter, a conserved aspartate residue in transmembrane helix 1 is a known interaction point for the amine group of many inhibitors.

Exploration of Stereochemical Influences on Molecular Interactions and Selectivity

The 3-position of the pyrrolidine ring in 3-naphthalen-1-ylpyrrolidine is a stereocenter, meaning the compound can exist as two enantiomers, (R)-3-naphthalen-1-ylpyrrolidine and (S)-3-naphthalen-1-ylpyrrolidine. The stereochemistry at this position has a significant impact on the binding affinity and selectivity for monoamine transporters.

In many classes of monoamine transporter inhibitors, one enantiomer exhibits significantly higher affinity than the other. This is because the binding pockets of these transporters are chiral environments, and only one enantiomer can achieve the optimal orientation for high-affinity binding. For example, studies on related 3-aryl-pyrrolidine compounds have shown that the (R)-enantiomer often displays higher affinity for the dopamine transporter, while the (S)-enantiomer may have higher affinity for the serotonin (B10506) or norepinephrine (B1679862) transporters. This stereoselectivity is a critical factor in the design of selective monoamine transporter inhibitors.

The following table presents hypothetical binding data illustrating the potential impact of stereochemistry on transporter affinity.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |

|---|---|---|---|

| (R)-3-Naphthalen-1-ylpyrrolidine | - | - | - |

| (S)-3-Naphthalen-1-ylpyrrolidine | - | - | - |

Computational Approaches to SAR Derivation (e.g., QSAR, 3D-QSAR) in the Context of Molecular Interactions

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are valuable tools for understanding the SAR of 3-naphthalen-1-ylpyrrolidine and its analogs. These methods aim to build mathematical models that correlate the structural features of molecules with their biological activity.

QSAR: 2D-QSAR studies involve the use of molecular descriptors (e.g., physicochemical properties like logP, molar refractivity, and electronic parameters) to develop a linear equation that can predict the biological activity of new compounds. For the 3-naphthalen-1-ylpyrrolidine scaffold, QSAR models could help to identify the key properties of the naphthalene and pyrrolidine substituents that are important for high-affinity binding to monoamine transporters.

3D-QSAR: 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. These models generate contour maps that visualize the regions around the aligned molecules where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for biological activity. For the 3-naphthalen-1-ylpyrrolidine series, a 3D-QSAR model could highlight the specific regions on the naphthalene ring where bulky substituents would enhance binding and areas where they would be detrimental. Similarly, it could indicate the optimal electrostatic potential around the pyrrolidine nitrogen for potent inhibition. These models are instrumental in the rational design of new, more potent, and selective analogs.

Investigational in Vitro Biological Interaction Studies of 3 Naphthalen 1 Ylpyrrolidine Derivatives

Studies on Specific Enzyme Inhibition in Cell-Free Assays.

The inhibitory potential of pyrrolidine (B122466) derivatives has been extensively evaluated against several key enzyme targets in cell-free assay systems. These studies are fundamental in elucidating the mechanism of action and the selectivity of these compounds at a molecular level.

Inhibition of Sphingosine Kinases (e.g., SPHK1/SPHK2) by Pyrrolidine-Containing Analogues

Sphingosine kinases (SphK), existing as two isoforms SPHK1 and SPHK2, are critical enzymes in the sphingolipid metabolic pathway. spandidos-publications.com The pyrrolidine ring is a key structural feature in the design of potent and selective SphK inhibitors. nih.govacs.org The terminal 1-substituted (R)-2-(hydroxymethyl)-pyrrolidine, for example, is known to bind in the lipid head group position, adjacent to the ATP γ-phosphate binding site. acs.org Hydrogen bonds formed between the pyrrolidine nitrogen and a hydroxyl group with the side-chain of Asp264 are crucial for this interaction. acs.org

Structure-activity relationship (SAR) studies have shown that modifications to the pyrrolidine ring can act as a molecular switch for selectivity between the two isoforms. spandidos-publications.com For instance, the removal of a hydroxyl group on the pyrrolidine ring of certain sphingoguanidine-based inhibitors can confer selectivity for SPHK2. spandidos-publications.com Conversely, inserting a single methylene (B1212753) unit spacer between an oxadiazole linker and the pyrrolidine ring can enhance selectivity for SPHK1. spandidos-publications.com

In the development of rigid analogues, pyrrolidine-containing compounds have been screened for their inhibitory activity against recombinant human SphK enzymes. nih.gov For example, a series of analogues retaining a guanyl pyrrolidine head group were evaluated, with results showing varying degrees of potency and selectivity. nih.gov The cyclohexyl derivative 14c demonstrated significant SPHK2 inhibition while maintaining lower SPHK1 activity, highlighting the impact of lipophilic and bulky functionalities on binding. nih.gov

| Compound | hSphK1 Inhibition (%) at 1.0 µM | hSphK2 Inhibition (%) at 0.3 µM |

|---|---|---|

| Standard Compound 6 | 6 | 51 |

| Cyclopropyl derivative 14a | 14 | 32 |

| Cyclohexyl derivative 14c | 15 | 71 |

Modulation of Indoleamine 2,3-Dioxygenase-1 (IDO1) Activity by Pyrrolidine-2,5-dione Derivatives

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. google.comrsc.org Its expression is associated with tumor immune escape, making it a significant target in cancer immunotherapy. google.comnih.gov Pyrrolidine-2,5-dione derivatives have been identified as inhibitors of IDO1 and the related enzyme Tryptophan 2,3-dioxygenase 2 (TDO2). google.comnih.govgoogle.com

The crystal structure of human TDO2 (hTDO2) has been resolved in a complex with the inhibitor (3S)-3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione, providing insight into the binding mode of this class of compounds. nih.gov The development of dual inhibitors for both IDO1 and TDO2 is considered a promising strategy, as tumor cells may upregulate TDO2 to compensate for IDO1 inhibition. nih.gov In recent research, N-substituted pyrrolidine-2,5-dione derivatives have also been investigated as multitarget anti-inflammatory agents by assessing their inhibition of enzymes like cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). nih.govbohrium.com

Glycosidase Inhibition Profiles of Pyrrolidine-3,4-diol Derivatives

Pyrrolidine-3,4-diol derivatives have been synthesized and assayed for their inhibitory activities against a range of commercially available glycosidases. nih.govsci-hub.senih.gov These studies have revealed that both the stereochemistry of the pyrrolidine ring and the nature of its substituents are critical for potent and selective inhibition.

For instance, potent inhibitors of α-mannosidases must possess the (2R,3R,4S) configuration. nih.govdocumentsdelivered.com Derivatives with a (2S,3R,4S) configuration are also competitive inhibitors of α-mannosidases, albeit less potent. nih.gov The incorporation of aromatic moieties into the structure of 5-methyl-3,4-dihydroxypyrrolidine derivatives can lead to potent and selective inhibitors of α-L-fucosidases, with some compounds exhibiting Ki values in the nanomolar range. sci-hub.seresearchgate.net Specifically, pyrrolidines that share the same absolute configuration as C(2,3,4,5) of α-L-fucopyranosides, such as compounds 18a and 20b , were found to be the most effective inhibitors of α-L-fucosidases. sci-hub.se

Conversely, other derivatives show different selectivity profiles. The diamine compound (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol (12g ) inhibits several enzymes, including α-L-fucosidase, α-galactosidase, and α-mannosidase. nih.gov Meanwhile, diamines like (2R,3S,4R)-2-[2-(phenylamino) or 2-(benzylamino)ethyl]pyrrolidine-3,4-diol (ent-12a, ent-12b ) are competitive inhibitors of β-glucosidase from almonds. nih.gov However, not all derivatives show significant activity; the azasugar (3S,4S)-3-((R)-1,2-dihydroxyethyl)pyrrolidine-3,4-diol showed poor inhibitory activity against four tested glycosidases, with IC50 values greater than 100 μM. nih.govresearchgate.net

| Compound | Target Enzyme | Source | Ki (µM) | Inhibition Type | Reference |

|---|---|---|---|---|---|

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol (12g) | α-L-Fucosidase | Bovine epididymis | 6.5 | Competitive | nih.gov |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol (12g) | α-Galactosidase | Bovine liver | 5 | Mixed | nih.gov |

| (2S,3R,4S)-2-[2-[(4-phenyl)phenylamino]ethyl]pyrrolidine-3,4-diol (12g) | α-Mannosidase | Jack bean | 102 | Mixed | nih.gov |

| (2R,3S,4R)-2-[2-(phenylamino)ethyl]pyrrolidine-3,4-diol (ent-12a) | β-Glucosidase | Almonds | 40 | Competitive | nih.gov |

| (2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol (ent-12b) | β-Glucosidase | Almonds | 13 | Competitive | nih.gov |

| Pyrrolidine 18a | α-L-Fucosidase | Bovine kidney | 0.080 | Not Specified | sci-hub.se |

| Pyrrolidine 20b | α-L-Fucosidase | Bovine kidney | 0.040 | Not Specified | sci-hub.se |

Receptor Binding Assays and Selectivity Profiling in Isolated Cellular Systems

Receptor binding assays are crucial for characterizing the interaction of ligands with their targets in isolated cellular systems, such as membranes prepared from cells overexpressing a specific receptor. These assays provide quantitative data on binding affinity, selectivity, and the kinetics of the ligand-receptor interaction.

Ligand-Receptor Interaction Kinetics

The study of ligand-receptor interaction kinetics involves measuring the association rate constant (k_on or k₁) and the dissociation rate constant (k_off or k₋₁). nih.gov These parameters define the speed at which a ligand binds to and dissociates from its receptor, respectively, and provide a more dynamic understanding of the interaction than equilibrium affinity measurements alone. nih.govnih.gov For pyrrolidine-containing antagonists of the histamine (B1213489) H₁ receptor (H₁R), kinetic studies have shown that constraining the flexibility of the molecule by fusing two aromatic rings into a tricyclic system can significantly prolong the H₁R residence time (i.e., decrease the k_off). nih.gov These kinetic parameters are determined by measuring the binding of a radioligand over time in the presence of the unlabeled test compound. nih.gov

Competition Binding Studies

Competition binding studies are used to determine the affinity of an unlabeled test ligand for a receptor by measuring its ability to compete with a labeled ligand (radioligand) of known affinity. nih.gov In these experiments, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor. nih.gov The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value. This value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. nih.gov For a series of H₁R antagonists that incorporate a pyrrolidine ring, Ki values were determined from displacement curves of the radioligand [³H]mepyramine. nih.gov The results demonstrated how structural modifications, such as the introduction of tricyclic aromatic head groups, influence binding affinity. nih.gov

| Compound | Description | Ki (nM) | k_on (10⁸ M⁻¹min⁻¹) | k_off (min⁻¹) |

|---|---|---|---|---|

| 4 | Pyrrolidine analogue | 3.8 | 0.64 | 0.21 |

| 17 | Cyclopentane analogue | 1.5 | 1.2 | 0.19 |

| 12 | Piperidine analogue | 0.99 | 1.1 | 0.14 |

Modulation of Fundamental Cellular Pathways in In Vitro Models

The 3-naphthalen-1-ylpyrrolidine scaffold is a key structural motif investigated in medicinal chemistry for its potential to modulate fundamental cellular pathways. Derivatives incorporating this moiety have been the subject of in vitro studies to elucidate their interactions with biological systems, particularly in the context of cancer research. These investigations focus on understanding how these compounds affect core cellular processes such as cell viability, proliferation, and migration at a molecular level.

The antiproliferative activity of diarylnaphthylpyrrolidine derivatives has been evaluated in various cancer cell lines. One study synthesized a series of diarylnaphthyls and tested their efficacy against human breast cancer cells. nih.gov Among the synthesized compounds, a specific diarylnaphthylpyrrolidine derivative, compound 50 , demonstrated significant antiproliferative activity. nih.gov

In vitro testing of compound 50 on MCF-7 and MDA-MB-231 human breast cancer cell lines revealed a dose-dependent inhibition of cell proliferation. nih.gov The compound induced apoptosis in both cell lines and was found to cause cell cycle arrest at the S phase in MDA-MB-231 cells and at the G2/M phase in MCF-7 cells. nih.gov Further mechanistic studies indicated that this compound acts as a microtubule destabilizer and also inhibits DNA topoisomerase-II in MCF-7 cells. nih.gov

The following table summarizes the in vitro antiproliferative activity of the diarylnaphthylpyrrolidine derivative (compound 50 ).

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | Diarylnaphthylpyrrolidine 50 | Data not specified |

| MDA-MB-231 (Breast Cancer) | Diarylnaphthylpyrrolidine 50 | Data not specified |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Other studies on different naphthalene (B1677914) derivatives have also shown significant cytotoxic effects on various cancer cell lines. For instance, certain dihydroxynaphthyl aryl ketones and 1,4-dialkoxynaphthalene-based imidazolium (B1220033) salts have been evaluated for their ability to reduce cancer cell viability. researchgate.netmdpi.com Similarly, some naproxen (B1676952) derivatives have demonstrated strong antiproliferative activity against MCF-7 cells. jksus.org These findings highlight the potential of the naphthalene moiety as a pharmacophore in the development of new anticancer agents.

The metastatic spread of cancer is a major cause of mortality, making the inhibition of cellular migration and invasion a key therapeutic goal. While specific studies on the effect of 3-naphthalen-1-ylpyrrolidine derivatives on cell migration are limited, research on other naphthalene-containing compounds provides insights into the potential of this chemical class.

A study on N-(1'-naphthyl)-3,4,5-trimethoxybenzohydrazide, a compound featuring a 1-naphthyl group, demonstrated its ability to inhibit cancer cell migration. nih.gov This compound was identified as a microtubule destabilizer, a mechanism known to interfere with the cytoskeletal dynamics required for cell motility. nih.gov The interference with microtubule polymerization was confirmed through biochemical and cellular assays, indicating that the compound could effectively hinder the processes of cell migration. nih.gov

The investigation of such compounds provides a rationale for exploring 3-naphthalen-1-ylpyrrolidine derivatives for similar activities. The rigid naphthalene ring system, combined with the stereochemistry of the pyrrolidine ring, could be oriented to interact with biological targets that regulate cell movement.

Development and Utilization of 3-Naphthalen-1-ylpyrrolidine Analogues as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The unique photophysical and chemical properties of naphthalene and its derivatives make them excellent candidates for the development of fluorescent probes. nih.gov Naphthalene-based dyes are characterized by a rigid planar structure and an extensive π-electron conjugated system, which often results in high quantum yields and excellent photostability. nih.gov

Due to their hydrophobic nature, naphthalene-based fluorescent probes exhibit excellent sensing and selectivity for various analytes, including anions, cations, and specific biomolecules. nih.gov The introduction of a naphthalene moiety into a conjugated probe system can significantly improve its photostability. nih.gov

Analogues of 3-naphthalen-1-ylpyrrolidine could be designed as chemical probes to investigate specific biological targets or pathways. For example, by attaching a fluorophore to the pyrrolidine scaffold, it might be possible to visualize the subcellular localization of the compound or its interaction with a target protein. The pyrrolidine ring offers a versatile scaffold for chemical modification, allowing for the attachment of reactive groups for covalent labeling of targets or affinity tags for pull-down experiments. The development of such probes derived from the 3-naphthalen-1-ylpyrrolidine structure could provide valuable tools for chemical biology and drug discovery research.

Future Research Directions and Emerging Applications of the 3 Naphthalen 1 Ylpyrrolidine Scaffolding

Exploration of New Synthetic Routes for Enhanced Molecular Complexity and Scaffold Diversity

The development of novel and efficient synthetic methodologies is crucial for expanding the chemical space around the 3-naphthalen-1-ylpyrrolidine core, enabling the generation of diverse libraries of analogs for biological screening and materials science applications. Current research efforts are focused on innovative catalytic systems and stereoselective transformations.

A significant advancement in the synthesis of 3-aryl pyrrolidines involves palladium-catalyzed hydroarylation. researchgate.net This method provides a direct approach to creating the core structure from readily available starting materials. For instance, the reaction of N-alkyl pyrrolines with arylating agents in the presence of a palladium catalyst can yield 3-aryl pyrrolidines. researchgate.net This strategy offers a more atom-economical and efficient alternative to traditional multi-step syntheses. Further exploration into this area could involve expanding the scope of coupling partners and developing more robust and versatile catalyst systems.

Enantioselective synthesis is another critical frontier, as the stereochemistry of the pyrrolidine (B122466) ring often plays a pivotal role in biological activity. Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to fumaric esters has emerged as a powerful tool for preparing chiral 2-arylsuccinic esters, which can then be converted to optically active 3-arylpyrrolidines. nih.govacs.org This approach has demonstrated high yields and excellent enantioselectivities. acs.org Future work in this area could focus on adapting these methods for the direct asymmetric synthesis of 3-(1-naphthyl)pyrrolidine (B1311873) and its derivatives, potentially utilizing novel chiral ligands to achieve even greater control over the stereochemical outcome.

The following table summarizes key aspects of these emerging synthetic routes:

| Synthetic Strategy | Catalyst/Reagent | Key Advantages | Potential for 3-Naphthalen-1-ylpyrrolidine |